molecular formula C11H16O2S B7775709 4-(3-Methoxyphenoxy)butane-1-thiol

4-(3-Methoxyphenoxy)butane-1-thiol

Cat. No.: B7775709
M. Wt: 212.31 g/mol
InChI Key: QQXUTWQDSFNQRR-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenoxy)butane-1-thiol is a sulfur-containing organic compound characterized by a butane backbone with a thiol (-SH) group at the first carbon and a 3-methoxyphenoxy substituent at the fourth carbon. The methoxy group (-OCH₃) on the aromatic ring is electron-donating, influencing electronic properties and reactivity. Thiols are known for their acidity (pKa ~10), nucleophilicity, and propensity to form disulfide bonds.

Properties

IUPAC Name

4-(3-methoxyphenoxy)butane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-12-10-5-4-6-11(9-10)13-7-2-3-8-14/h4-6,9,14H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXUTWQDSFNQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenoxy)butane-1-thiol typically involves the reaction of 3-methoxyphenol with 1-bromo-4-chlorobutane in the presence of a base to form 4-(3-methoxyphenoxy)butane. This intermediate is then treated with thiourea to introduce the thiol group, followed by hydrolysis to yield the final product .

Industrial Production Methods

In industrial settings, the production of thiols often relies on the high nucleophilicity of sulfur. One common method involves the reaction of sodium hydrosulfide with alkyl halides. For 4-(3-Methoxyphenoxy)butane-1-thiol, a similar approach can be employed, where sodium hydrosulfide reacts with 4-(3-methoxyphenoxy)butane .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenoxy)butane-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine (I2) or bromine (Br2) in aqueous or organic solvents.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl).

    Substitution: Alkyl halides and bases like sodium hydrosulfide (NaSH).

Major Products Formed

    Oxidation: Disulfides (R-S-S-R’).

    Reduction: Thiols (R-SH).

    Substitution: Various substituted thiols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenoxy)butane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, affecting biochemical pathways. The methoxyphenoxy group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

4-(3-Methoxyphenoxy)butane-1-ol
  • Key Difference : Replaces -SH with -OH.
  • Properties :
    • Higher boiling point due to stronger hydrogen bonding (vs. weaker S-H bonds).
    • Lower acidity (pKa ~16 for -OH vs. ~10 for -SH).
    • Reduced susceptibility to oxidation (alcohols oxidize to ketones/acids, while thiols form disulfides).
  • Synthetic Relevance : Similar synthetic routes (e.g., esterification or ether formation) may apply, as seen in for ATB1095 and D1 synthesis .
4-(3-Methoxyphenoxy)butane-1-amine
  • Key Difference : Replaces -SH with -NH₂.
  • Properties: Basic (pKa ~10-11 for amines vs. acidic thiols). Forms stable salts with acids, enhancing solubility in polar solvents. Potential for hydrogen bonding and coordination chemistry differs (S vs. N donor atoms).

Substituent Position and Electronic Effects

4-(4-Methoxyphenoxy)butane-1-thiol
  • Key Difference : Methoxy group at para position.
  • Altered electronic effects may influence reactivity in electrophilic substitution or binding interactions.
Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1)
  • Key Difference : Ester group (-COOCH₃) and dimethoxy substitution.
  • Properties: Increased polarity from the ester group, enhancing solubility in polar solvents. Dimethoxy substitution amplifies electron-donating effects, possibly altering redox behavior compared to the mono-methoxy analog.
  • Synthetic Context : highlights esterification methods applicable to related compounds .

Sulfur-Based Analogs

Thioether Derivatives
  • Example : The thioether in (compound 9) contains a geranylthio group.
  • Key Differences: Thioethers (R-S-R’) are less reactive than thiols, lacking acidic protons.
  • Lipophilicity: Geranyl chains in thioethers () increase hydrophobicity, whereas 4-(3-Methoxyphenoxy)butane-1-thiol’s shorter chain may reduce logP .

Data Table: Comparative Properties of Selected Analogs

Compound Functional Group Key Substituent(s) Acidity (pKa) Reactivity Notes
4-(3-Methoxyphenoxy)butane-1-thiol -SH 3-methoxyphenoxy ~10 Prone to oxidation, nucleophilic
4-(3-Methoxyphenoxy)butane-1-ol -OH 3-methoxyphenoxy ~16 Oxidizes to acids/ketones
Methyl 4-(3,4-dimethoxyphenyl)butanoate -COOCH₃ 3,4-dimethoxyphenyl N/A Polar, ester hydrolysis susceptible
Thioether () -S-geranyl Complex nucleotide N/A Stable, lipophilic

Research Implications and Gaps

  • Synthesis: Methods from (e.g., acid esterification, etherification) could be adapted for 4-(3-Methoxyphenoxy)butane-1-thiol by introducing thiol groups via mercaptan precursors .
  • Reactivity : The thiol’s nucleophilicity may enable conjugation reactions (e.g., with maleimides or metals), contrasting with alcohol or amine analogs.
  • Data Limitations : Specific data on the target compound’s physical properties (e.g., solubility, melting point) are absent in the provided evidence, necessitating experimental validation.

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